Ethyl 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetate
Overview
Description
Ethyl 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetate is a synthetic organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a thiazole ring, an amide group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Amidation: The thiazole ring is then reacted with 2-methylpentanoyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Esterification: Finally, the compound is esterified using ethyl bromoacetate in the presence of a base like sodium ethoxide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Hydrolysis: 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetic acid and ethanol.
Reduction: 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]ethanol.
Substitution: Halogenated or nitrated derivatives of the thiazole ring.
Scientific Research Applications
Ethyl 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and amide group. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetate can be compared with other esters and thiazole derivatives:
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl Butyrate: Another ester with a fruity odor, used in flavoring agents.
Thiazole Derivatives: Compounds like 2-aminothiazole, which are studied for their biological activities.
The uniqueness of this compound lies in its combination of a thiazole ring, an amide group, and an ester functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-6-9(3)12(17)15-13-14-10(8-19-13)7-11(16)18-5-2/h8-9H,4-7H2,1-3H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXQTFLPKMIBJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=NC(=CS1)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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